Solubilised Vat Violet 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

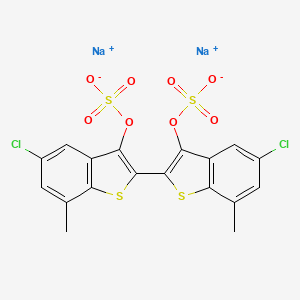

Solubilised Vat Violet 2, also known as C.I.73386, is a brilliant red light purple dye . It is a purple powder that is soluble in water, producing a red light purple solution . It is used for dyeing cotton fabric to a brilliant red light purple color . It can be used for cotton fabric of direct, resist, white discharge printing, and can also be used for silk and wool dyeing .

Synthesis Analysis

The manufacturing methods of this compound involve two main processes . The first process involves the treatment of C.I. Vat Violet 2 leuco with Chlorosulfonic acid in the presence of Pyridine . The second process involves processing C.I. Vat Violet 2 with metal (such as copper, iron, zinc, etc) and Sulfur trioxide source (such as Sulfur trioxide, Chlorosulfonic acid or Methyl chlorosulfonate, etc.) in Pyridine . After these processes, the product is made alkaline, insolubles are filtered out, Pyridine is removed, and the product is salted out .Molecular Structure Analysis

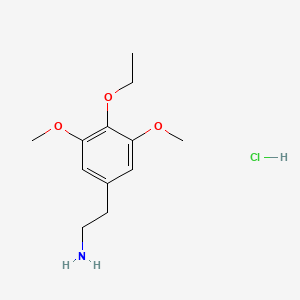

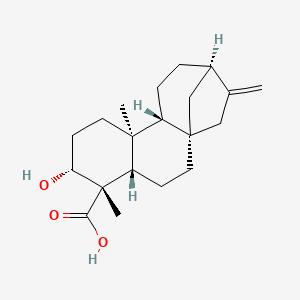

The molecular structure of this compound belongs to the Thioindigo class . The molecular formula is C18H12Cl2Na2O8S4 and the molecular weight is 599.42 .Chemical Reactions Analysis

Vat dyes, including this compound, require a reducing agent to solubilize them . The most common reducing agent is sodium dithionite (Na2S2O4), which converts the dye to its “leuco” form that is soluble . Once attached to the fabric, the leuco dye is then oxidized to the insoluble state which is intensely colored .Physical and Chemical Properties Analysis

This compound is a purple powder that is soluble in water, producing a red light purple solution . It is insoluble in ethanol and organic solvent . Under the action of light and acid, it does not easily decompose .Mechanism of Action

The dyeing process of Solubilised Vat Violet 2 involves a redox reaction . The dye is soluble only in its reduced form . The fiber is immersed repeatedly in this oxygen-free dyebath, then exposed to the air, whereupon the water-soluble reduced form changes color as oxygen turns it to the water-insoluble form .

Properties

IUPAC Name |

disodium;[5-chloro-2-(5-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2O8S4.2Na/c1-7-3-9(19)5-11-13(27-31(21,22)23)17(29-15(7)11)18-14(28-32(24,25)26)12-6-10(20)4-8(2)16(12)30-18;;/h3-6H,1-2H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMWBJZNTZXINT-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1SC(=C2OS(=O)(=O)[O-])C3=C(C4=C(S3)C(=CC(=C4)Cl)C)OS(=O)(=O)[O-])Cl.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2Na2O8S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[3-(ethoxymethylene)cyclobutyl]- (9CI)](/img/no-structure.png)

![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)